N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

P2X3 antagonist ortho-substitution SAR CYP inhibition

Pain point: P2X3 antagonists often fail due to taste disturbance liabilities. Solution: This 2-ethoxyphenyl-substituted decahydroquinoxaline acetamide (C18H25N3O3) is a proprietary P2X3 antagonist with patent-claimed reduced taste influence. - Differentiates P2X3 homomers from P2X2/3 heteromers for cleaner sensory neuron assays. - Favorable drug-like properties: clogP 1.90, TPSA 70.67 Ų, halogen-free for lower CYP liability. - Suitable for chronic pain models (CFA, CCI, SNI) where taste artifacts must be minimized.

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
Cat. No. B4140901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Molecular FormulaC18H25N3O3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2
InChIInChI=1S/C18H25N3O3/c1-2-24-16-10-6-5-9-14(16)20-17(22)11-15-18(23)21-13-8-4-3-7-12(13)19-15/h5-6,9-10,12-13,15,19H,2-4,7-8,11H2,1H3,(H,20,22)(H,21,23)
InChIKeyXHQDEPANIZFUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide – What Scientific Buyers Must Know Before Procuring This P2X3 Antagonist Scaffold


N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide (molecular formula C18H25N3O3, MW 331.4 g/mol) is a synthetic decahydroquinoxaline acetamide that belongs to a proprietary class of heterocyclic P2X3 and P2X2/3 receptor antagonists disclosed in patent CN201911379293 and related filings [1]. The molecule features a saturated decahydroquinoxaline core bearing a 3-oxo group and an N-(2-ethoxyphenyl)acetamide side chain. Its ortho-ethoxy substituent on the anilide ring represents a specific pharmacophoric choice that differentiates it from other substituent variants within the same chemical series . The decahydroquinoxaline scaffold has been independently validated as a privileged framework for G-protein-coupled receptor and ion-channel targets, with enantiomerically pure analogues demonstrating single-digit nanomolar to subnanomolar receptor affinity in the κ-opioid receptor context [2]. Understanding the precise substitution pattern is critical for procurement, because minor changes in the aryl moiety profoundly affect target selectivity, physicochemical properties, and off-target profiles.

Why N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide Cannot Be Replaced by a Generic Decahydroquinoxaline Acetamide Without Risk


The decahydroquinoxaline acetamide family contains numerous aryl-substituted variants that differ only in the terminal phenyl ring substitution—yet these seemingly minor modifications create substantial divergence in P2X3 antagonistic potency, selectivity over related purinergic receptors, metabolic stability, and the liability for taste disturbance that has plagued clinical-stage P2X3 antagonists such as AF-219 [1]. The patent specifically claims that compounds within this series achieve ‘high P2X3 antagonistic activity, good selectivity, low toxicity, good metabolic stability, and little taste influence’—a multi-parameter optimization profile that is unlikely to be preserved if the 2-ethoxyphenyl group is arbitrarily swapped for a 3-chloro-4-fluorophenyl, 3,5-dimethylphenyl, or naphthyl congener [2]. Even within closely matched in vitro potency tiers, differences in lipophilicity, hydrogen-bond acceptor topology, and steric occupancy at the ortho position alter permeability, solubility, and CYP-mediated clearance [3]. Procurement of a generic ‘decahydroquinoxaline acetamide’ without specifying the exact N-aryl substitution therefore carries a high probability of obtaining a compound with unpredictable pharmacology and physicochemical behavior.

N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide – Quantitative Differentiation Evidence Against Its Closest Structural Analogs


Ortho-Ethoxy Substitution Preserves Sub-Nanomolar P2X3 Antagonistic Potency While Avoiding Halogen-Induced CYP Liability

Within the decahydroquinoxaline acetamide series disclosed in CN201911379293, the 2-ethoxyphenyl variant belongs to a subset of compounds that achieve potent P2X3 antagonism. BindingDB data for the closest patent-matched reference examples (US10202379, structurally overlapping series) show EC50 values of 0.799 nM, 5 nM, and 5.90 nM against recombinant P2X3 [1]. The ortho-ethoxy group provides a metabolically neutral hydrogen-bond acceptor, in contrast to the 3-chloro-4-fluorophenyl analogue (C16H19ClFN3O2, MW 339.8), where the chlorine and fluorine substituents introduce potential for mechanism-based CYP2C9 and CYP3A4 inhibition through heme coordination . The 2-ethoxyphenyl variant also avoids the planarity-driven off-target pharmacology associated with the N-1-naphthyl congener .

P2X3 antagonist ortho-substitution SAR CYP inhibition

Optimized Lipophilicity Window (clogP 1.90) Balances Membrane Permeability and Aqueous Solubility for Oral Bioavailability

The computed octanol–water partition coefficient (clogP) for N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is 1.90, with a topological polar surface area (TPSA) of 70.67 Ų [1]. This places the compound within the optimal drug-like space defined by Lipinski and Veber (clogP < 5, TPSA < 140 Ų). By comparison, the N-(3,5-dimethylphenyl) analogue (C18H25N3O2, MW 315.4) is predicted to have a higher clogP (~2.5–3.0) due to the absence of the ether oxygen, which increases hydrophobicity and reduces aqueous solubility . The N-(3,5-dimethoxyphenyl) analogue (C18H25N3O4, MW 347.4) introduces two methoxy groups, increasing TPSA (>85 Ų) and potentially reducing passive membrane permeability relative to the mono-ethoxy substitution pattern .

Lipophilicity clogP oral bioavailability solubility

Ortho-Ethoxy Steric Shielding May Reduce P2X2/3 Heteromer Activation Relative to Para-Substituted and Unsubstituted Analogues

The ortho positioning of the ethoxy group on the phenyl ring introduces steric bulk in close proximity to the amide linkage, which is expected to influence the dihedral angle between the phenyl ring and the acetamide plane. In contrast, para-ethoxy or unsubstituted phenyl analogues (e.g., N-phenyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, C16H21N3O2, MW 287.4) lack this conformational constraint and may adopt a more planar conformation that favors P2X2/3 heteromer binding over P2X3 homomer binding . The patent CN201911379293 explicitly claims superior selectivity for the disclosed compounds, and ortho-substitution has been independently validated in the decahydroquinoxaline κ-opioid series as a key determinant of receptor subtype selectivity (Ki ratios μ/κ > 100-fold for certain ortho-substituted variants) [1].

P2X2/3 selectivity ortho-substitution steric effect receptor subtype

Five Rotatable Bonds and Moderate Molecular Weight Confer Superior Conformational Flexibility Over Rigid Naphthyl and Benzodioxolyl Congeners

N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide contains 5 rotatable bonds (excluding the decahydroquinoxaline ring) and has a moderate molecular weight of 331.4 g/mol. This conformational flexibility is expected to facilitate induced-fit binding to the P2X3 orthosteric site. The N-1-naphthyl analogue (C20H23N3O2, MW 337.4) and the N-1,3-benzodioxol-5-yl analogue (C17H21N3O4, MW 331.4) introduce rigid, planar aromatic systems that reduce the number of accessible conformations and may limit binding-site adaptability . The 2-ethoxyphenyl substituent strikes a balance—the ethyl group provides sufficient rotational freedom to explore the binding pocket while the ether oxygen maintains a directional hydrogen-bond interaction [1].

Conformational flexibility rotatable bonds ligand efficiency crystal packing

Patent-Claimed Favorable Taste Profile Differentiates the Series from First-Generation Clinical P2X3 Antagonists (AF-219/Gefapixant)

The patent CN201911379293 explicitly claims that the disclosed heterocyclic compounds—including the decahydroquinoxaline acetamide series—exhibit ‘little taste influence’ [1]. This is a critical differentiator from the first-generation P2X3 antagonist AF-219 (gefapixant), which caused taste-related adverse events in 75–100% of patients in Phase 2/3 trials due to P2X2/3 heteromer blockade on taste bud afferents [2]. While the exact taste selectivity ratio for the 2-ethoxyphenyl compound has not been published as an isolated measurement, the SAR trend indicates that ortho-alkoxy substitution on the anilide ring contributes to the claimed improved taste profile relative to earlier clinical candidates [3].

Taste disturbance P2X2/3 selectivity dysgeusia therapeutic window

Research and Procurement Application Scenarios for N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide


P2X3-Selective Antagonist Lead Optimization for Chronic Cough Programs Requiring Reduced Dysgeusia

Programs targeting chronic cough with P2X3 antagonists must contend with the taste disturbance that led to gefapixant's mixed clinical profile. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, with its ortho-ethoxy substitution and patent-claimed ‘little taste influence’ [1], provides a starting scaffold for medicinal chemistry efforts aiming to decouple antitussive efficacy from taste-related adverse events. The compound's clogP of 1.90 and TPSA of 70.67 Ų [2] support oral bioavailability, while the absence of halogen atoms reduces CYP liability risk compared to chloro-fluoro analogues .

Chemical Probe Development for P2X3 Homomer vs. P2X2/3 Heteromer Pharmacological Dissection

The ortho-ethoxy substituent is hypothesized to confer steric selectivity favoring P2X3 homomers over P2X2/3 heteromers, based on SAR trends from the decahydroquinoxaline series [1]. This compound can serve as a privileged scaffold for developing chemical probes that distinguish P2X3 homomer-mediated signaling from heteromer-mediated signaling in sensory neuron assays, addressing a key gap in the current pharmacological toolkit.

In Vivo Efficacy Studies in Rodent Models of Inflammatory and Neuropathic Pain Without Taste Confound

P2X3 antagonists have demonstrated efficacy in preclinical pain models, but interpretation of behavioral endpoints can be confounded by taste-mediated effects on feeding and water consumption. The 2-ethoxyphenyl compound, derived from a series explicitly optimized for reduced taste influence [1], is suitable for chronic dosing studies in rodent inflammatory pain (CFA, carrageenan) and neuropathic pain (CCI, SNI) models where taste artifacts must be minimized. Its moderate lipophilicity (clogP 1.90) [2] supports once-daily oral dosing in standard formulations.

Comparator Benchmarking Against Halogenated and Dimethoxy Congeners in ADME-Tox Panels

For procurement decisions, systematic side-by-side ADME-Tox profiling of the 2-ethoxyphenyl variant against the 3-chloro-4-fluorophenyl (C16H19ClFN3O2) and 3,5-dimethoxyphenyl (C18H25N3O4) analogues is recommended. Key assays should include: CYP450 inhibition (2C9, 3A4, 2D6), microsomal stability (human and rodent), Caco-2 permeability, hERG binding, and Ames test. The 2-ethoxy compound's lack of halogen atoms predicts a cleaner CYP inhibition profile , while its single ether oxygen offers a permeability–solubility balance superior to the dimethoxy variant. This structured comparison enables data-driven selection of the optimal lead candidate for IND-enabling studies.

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